molecular formula C9H15F3N2O B2872415 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide CAS No. 2309431-90-9

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide

Cat. No.: B2872415
CAS No.: 2309431-90-9
M. Wt: 224.227
InChI Key: HNLSIYLNAGUXDS-RNFRBKRXSA-N
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Description

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide is a chiral acetamide derivative featuring a trifluoroacetyl group and a stereochemically defined 6-methylpiperidin-2-ylmethyl substituent. The trifluoroacetyl moiety confers strong electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions with biological targets .

Properties

IUPAC Name

2,2,2-trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-6-3-2-4-7(14-6)5-13-8(15)9(10,11)12/h6-7,14H,2-5H2,1H3,(H,13,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLSIYLNAGUXDS-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry of the product. Common reagents used in the synthesis include trifluoroacetic anhydride and methylamine. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized acetamides .

Scientific Research Applications

2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Core Heterocyclic Systems
  • Target Compound : Contains a piperidine ring with (2R,6R)-stereochemistry, linked to a trifluoroacetamide group.
  • Imidazo[1,2-a]pyridine Analog (CAS RN: 2006277-65-0) : Replaces the piperidine with an imidazo[1,2-a]pyridine core, introducing aromaticity and planar geometry. The trifluoromethyl group at position 6 further increases lipophilicity .
  • Indole Derivative (5c) : Features a 1H-indole scaffold substituted with a phenyl group and trifluoroacetamide. The indole nitrogen and aromatic system enable π-π stacking interactions absent in the target compound .
  • Pyrimidine-Based Acetamide (EP 3 348 550A1) : Incorporates a pyrimidine ring with methoxy and piperidinyl substituents, offering hydrogen-bonding and basicity differences compared to the target’s piperidine .
Substituent Variations
  • Trifluoroacetyl Group : Common in all compared compounds, enhancing metabolic resistance and modulating electronic properties.
  • Methylpiperidine vs. Other Heterocycles : The target’s methylpiperidine provides a rigid, basic scaffold, contrasting with the planar imidazo[1,2-a]pyridine or the electron-rich indole .
Table 1: Structural Features of Selected Acetamides
Compound Core Structure Key Substituents Stereochemistry
Target Compound Piperidine Trifluoroacetyl, 6-methyl (2R,6R)
CAS RN: 2006277-65-0 Imidazo[1,2-a]pyridine Trifluoromethyl at C6 None reported
Compound 5c Indole Phenyl, hydroxyethyl Not specified
EP 3 348 550A1 Pyrimidine Piperidinyl, methoxy None reported

Physicochemical Properties

  • Lipophilicity : The trifluoroacetyl group increases logP in all compounds, but the imidazo[1,2-a]pyridine derivative (logP ~3.5) is more lipophilic than the target compound due to its aromatic core .
  • Solubility : The target’s piperidine moiety may improve aqueous solubility at physiological pH via protonation, whereas the indole derivative (5c) exhibits lower solubility due to its hydrophobic phenyl group .

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